Resorcinol-1,2,3-13C3

Descripción general

Descripción

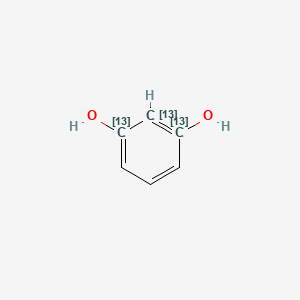

Resorcinol-1,2,3-13C3 is a labeled isotopologue of resorcinol, a phenolic compound with the molecular formula C6H6O2. The isotopologue is distinguished by the presence of three carbon-13 isotopes at positions 1, 2, and 3 of the benzene ring. This compound is used primarily in research to trace and study the behavior of resorcinol in various chemical and biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Resorcinol-1,2,3-13C3 typically involves the incorporation of carbon-13 labeled precursors into the resorcinol structure. One common method is the disulfonation of benzene followed by hydrolysis of the resulting disulfonate. The process involves the following steps:

Disulfonation of Benzene: Benzene is sulfonated using sulfuric acid or oleum to produce benzenedisulfonic acid.

Neutralization and Sodium Sulfate Recovery: The disulfonic acid is neutralized, and sodium sulfate is recovered.

Fusion with Sodium Hydroxide: The disodium salt of benzenedisulfonic acid is fused with sodium hydroxide to produce resorcinol.

Industrial Production Methods

Industrial production of resorcinol generally follows similar steps but on a larger scale. The process involves the continuous sulfonation of benzene, neutralization, and fusion with sodium hydroxide. The resulting resorcinol is then purified through distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Resorcinol-1,2,3-13C3 undergoes various chemical reactions, including:

Oxidation: Resorcinol can be oxidized to form quinones and other oxidation products.

Substitution: Resorcinol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroresorcinol.

Substitution: Various substituted resorcinol derivatives.

Aplicaciones Científicas De Investigación

Chemical Research and Synthesis

Resorcinol-1,2,3-13C3 serves as a valuable reagent in organic synthesis and chemical research. Its isotopic labeling allows researchers to trace the compound's metabolic pathways and reactions in biological systems. This can be particularly useful in:

- Metabolomics : Understanding how resorcinol and its derivatives are metabolized in living organisms.

- Reaction Mechanism Studies : Investigating the mechanisms of chemical reactions involving resorcinol derivatives.

Pharmaceutical Applications

Resorcinol and its isotopic variants are utilized in pharmaceuticals due to their antiseptic and keratolytic properties. The applications include:

- Topical Treatments : Used in formulations for skin disorders such as acne, seborrheic dermatitis, and psoriasis. Resorcinol acts by exfoliating the skin and reducing inflammation .

- Veterinary Medicine : Employed as a topical antiseptic and antipruritic agent in veterinary formulations .

Analytical Chemistry

The isotopic labeling of resorcinol enhances its utility in analytical chemistry:

- Seliwanoff's Test : Resorcinol is used as an analytical reagent for the qualitative determination of ketoses, where the isotopic variant provides precise tracking of chemical interactions .

- Mass Spectrometry : The labeled compound can be used in mass spectrometry to improve the accuracy of quantifying resorcinol levels in various samples.

Material Science

In material science, this compound is involved in the production of advanced materials:

- Adhesives and Resins : It is combined with formaldehyde to produce resins that are used as adhesives in various industries, including rubber and wood .

- Coatings : The compound can be incorporated into coatings that require specific thermal or chemical resistance properties.

Environmental Studies

The environmental applications of resorcinol derivatives include:

- Pollution Tracking : The isotopic variant can be used to trace pollution sources and understand the degradation pathways of phenolic compounds in environmental samples.

- Bioremediation Research : Investigating the biodegradation of resorcinol compounds by microbial communities can help develop strategies for bioremediation.

Case Study 1: Topical Application Efficacy

A study evaluated the efficacy of topical formulations containing resorcinol for treating acne. Patients using a formulation with 2% resorcinol showed significant improvement compared to control groups after eight weeks . The study highlighted the compound's keratolytic action as a key mechanism.

Case Study 2: Metabolic Pathways

Research involving this compound demonstrated its application in tracing metabolic pathways in rats. The study found that the labeled compound allowed for detailed tracking of absorption and metabolism, providing insights into its pharmacokinetics .

Mecanismo De Acción

Resorcinol exerts its effects primarily through its phenolic hydroxyl groups, which can participate in hydrogen bonding and redox reactions. In biological systems, resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter. It interferes with the iodination of tyrosine and the oxidation of iodide .

Comparación Con Compuestos Similares

Similar Compounds

Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at positions 1 and 2.

Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups at positions 1 and 4.

Phenol (hydroxybenzene): Single hydroxyl group at position 1.

Uniqueness

Resorcinol-1,2,3-13C3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This isotopologue provides valuable insights into the behavior and interactions of resorcinol in various systems, making it a powerful tool in scientific studies .

Actividad Biológica

Resorcinol-1,2,3-13C3 is a stable isotope-labeled derivative of resorcinol, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Resorcinol (C6H6O2) is a dihydroxybenzene derivative that exhibits various biological activities. The introduction of isotopes such as 13C enhances its tracking in biological systems without altering its fundamental properties.

Mechanisms of Action:

- Thyroid Peroxidase Inhibition: Resorcinol has been shown to inhibit thyroid peroxidase (TPO), an enzyme critical for thyroid hormone synthesis. This inhibition leads to decreased production of thyroid hormones and can induce goiter formation in animal models .

- Antimicrobial Activity: Resorcinol demonstrates antibacterial properties through protein precipitation, which disrupts microbial cell integrity. This mechanism is beneficial in treating skin conditions such as acne and dermatitis .

- Keratolytic Effects: The compound's ability to precipitate proteins makes it effective in dermatological applications, promoting the shedding of dead skin cells and improving skin texture .

2. Biological Activity and Therapeutic Applications

This compound is primarily used in dermatology and endocrinology due to its therapeutic effects:

Case Studies and Experimental Data

Several studies have investigated the effects of resorcinol derivatives, including this compound:

- In Vivo Studies: In Fischer rats, oral administration of resorcinol did not induce significant hyperplasia or DNA synthesis in the forestomach epithelium over an eight-week period . This suggests a low carcinogenic risk at the doses tested.

- In Vitro Studies: Research indicated that resorcinol concentrations below 1.0 μg/mL did not significantly affect apoptosis in transformed cell lines, suggesting a selective impact on certain cellular pathways .

Antioxidant Activity

Recent studies have also explored the antioxidant potential of resorcinol derivatives:

- A study demonstrated that various resorcinol compounds exhibited moderate to high antioxidant activity when tested using the DPPH method. The IC50 values ranged significantly across different derivatives .

4. Conclusion

This compound exhibits notable biological activities that make it a valuable compound in both therapeutic and research settings. Its mechanisms of action include inhibition of thyroid hormone synthesis and antimicrobial effects, making it useful for treating specific dermatological conditions. Ongoing research continues to explore its full potential and safety profile.

Propiedades

IUPAC Name |

(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=[13CH][13C](=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.